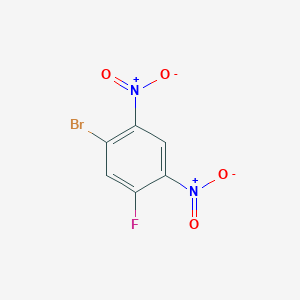

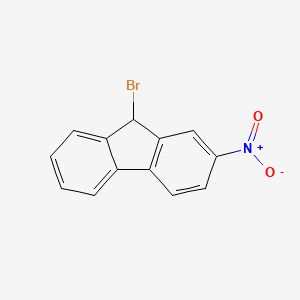

![molecular formula C14H10BrClO3 B1267424 5-溴-2-[(4-氯苄基)氧基]苯甲酸 CAS No. 62176-36-7](/img/structure/B1267424.png)

5-溴-2-[(4-氯苄基)氧基]苯甲酸

描述

Synthesis Analysis

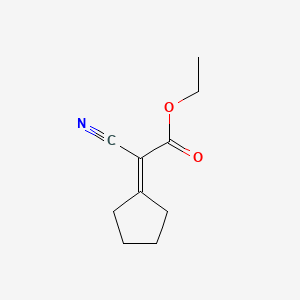

The synthesis of compounds related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves multiple steps starting from basic materials like dimethyl terephthalate, through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This scalable method demonstrates significant cost reductions and high yields for industrial-scale applications (Zhang et al., 2022).

Molecular Structure Analysis

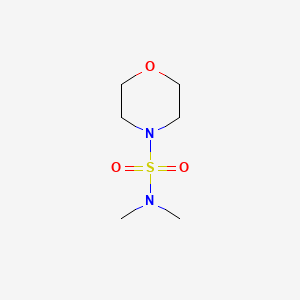

The molecular structure of compounds closely related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been characterized by various spectroscopic techniques, including NMR and MS, confirming the presence of key functional groups and the overall structural integrity of the molecule (Bi, 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivatives include elimination, reduction, bromization, and reactions with secondary alkylamines or primary alkylamines leading to various products with potential as CCR5 antagonists. These reactions demonstrate the compound's versatility in synthesizing novel chemical entities (Bi, 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, can be studied through crystallographic analysis. This analysis helps in understanding the compound's structural arrangements and intermolecular interactions, which are crucial for determining its physical characteristics and potential applications in material science (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds have focused on their reactivity, synthesis pathways, and the formation of complexes with metals, providing insight into their chemical behavior and potential for further application in various fields (Jaber et al., 2021).

科学研究应用

治疗性化合物的合成

5-溴-2-[(4-氯苄基)氧基]苯甲酸在合成治疗性化合物中发挥着关键作用。它已被用作糖尿病治疗中 SGLT2 抑制剂的制备中的中间体。例如,它通过硝化、水解、加氢、酯化、溴化和重氮化等多个步骤有效制备,展示了工业过程中的可扩展性和成本效益 (Zhang 等人,2022)。

非肽类小分子拮抗剂的开发

该化合物在开发非肽类小分子拮抗剂中至关重要。它已被用于合成苯甲酰胺衍生物,这是一种新型的 CCR5 拮抗剂。这些拮抗剂已显示出抑制某些生物活性的潜力,使其在趋化因子受体研究和 HIV-1 预防方面具有重要意义 (Bi, 2015); (程德举,2014); (程德举,2015)。

探索超分子组装

5-溴-2-[(4-氯苄基)氧基]苯甲酸也已被用于探索超分子组装的研究中。这包括其参与了解晶体结构中的卤素键及其对固溶体中堆积偏好的影响。此类研究有助于加深对晶体学中分子相互作用的理解 (Pramanik 等人,2017)。

抗病毒和细胞毒活性

有证据表明其在合成具有抗病毒和细胞毒活性的化合物中发挥作用。例如,该化合物的衍生物已显示出对单纯疱疹病毒和痘苗病毒等病毒的独特抗病毒活性 (Selvam 等人,2010)。

放射合成应用

在放射合成领域,5-溴-2-[(4-氯苄基)氧基]苯甲酸一直是开发放射性标记化合物的先驱分子。这些应用在医学影像领域至关重要,为诊断技术提供了潜在的进步 (Mertens 等人,2001)。

安全和危害

属性

IUPAC Name |

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVIEICPQFBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315184 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid | |

CAS RN |

62176-36-7 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62176-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。